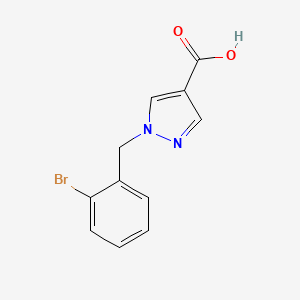

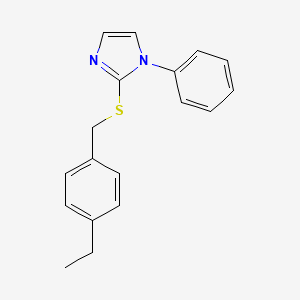

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

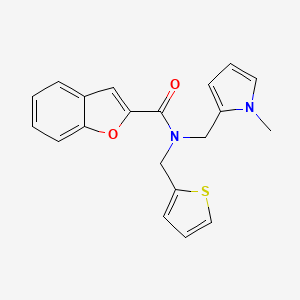

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, commonly known as 1-Bromo-2-benzylpyrazole, is an organic compound with a molecular formula of C10H7BrN2O2. It is a white solid that is soluble in polar organic solvents and is used as a reagent in organic synthesis. 1-Bromo-2-benzylpyrazole is a versatile compound that has been used in a variety of applications, including the synthesis of several new compounds, the study of biological systems, and the study of chemical reactions.

Applications De Recherche Scientifique

Organic Synthesis

The compound is an organic intermediate with both pyrazole heterocycle and borate functional group . It can participate in various organic reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Synthesis of Complex Molecules

The compound can participate in the Suzuki reaction to synthesize complex and active organic molecules . These molecules are widely used in the fields of natural product synthesis, pharmaceuticals, electronics industry, and advanced materials .

Drug Development

Pyrazole and its derivatives, including this compound, have various biological activities, such as antitumor, antivirus, and antibacterial . They have become important raw materials and intermediates for the development of drugs .

Antibacterial Applications

Pyrazole and its derivatives have a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . This makes them valuable in the development of new antibacterial drugs .

Antivirus Applications

The compound, as a derivative of pyrazole, has potential antivirus applications . Further research could lead to the development of new antiviral drugs .

Antitumor Applications

The compound has potential antitumor applications . It could be used in the development of new antitumor drugs .

Mécanisme D'action

Target of Action

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an organic intermediate with both pyrazole heterocycle and borate functional group . Pyrazole and its derivatives are a very important class of nitrogen-containing heterocyclic compounds with a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . They have various biological activities, such as antitumor, antivirus, and antibacterial, making them important raw materials and intermediates for the development of drugs .

Mode of Action

The compound is obtained by the nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .

Biochemical Pathways

The compound’s mode of action involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s adme properties would be influenced by its chemical structure, including the pyrazole heterocycle and borate functional group .

Result of Action

The compound’s pyrazole heterocycle and borate functional group suggest potential biological activities, such as antitumor, antivirus, and antibacterial effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, arylboronic acid and arylborate ester compounds, which are part of the compound’s structure, have good thermal stability, functional group compatibility and insensitivity to air and water . These properties make them convenient for storage and give them good reactivity .

Propriétés

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOBUDHEJLSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

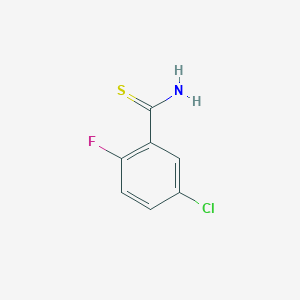

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)

![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)